molecular formula C8H8ClN3 B2585478 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride CAS No. 2580209-71-6

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride

Cat. No.: B2585478
CAS No.: 2580209-71-6
M. Wt: 181.62
InChI Key: BDHFICBTGAHADZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with 2,3-pyridinedicarboxylic acid, which is esterified to form pyridine dicarboxylic acid dimethyl ester. This ester is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride. The resulting product undergoes chlorination and subsequent cyclization to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound is structurally similar but lacks the carbonitrile group.

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share the pyrrole ring but have different heterocyclic structures.

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-3-7-2-1-6-4-10-5-8(6)11-7;/h1-2,10H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHFICBTGAHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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